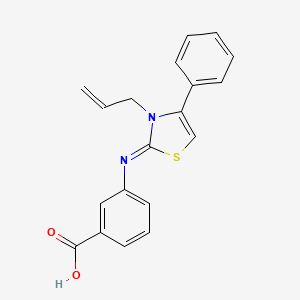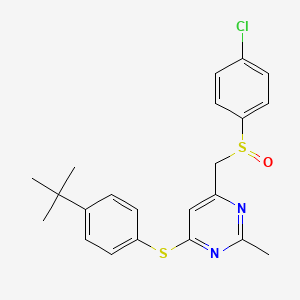
5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole, also known as BMTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole varies depending on its application. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell growth and division, leading to cell death. In bacteria, this compound disrupts the cell membrane, leading to cell death. In weeds and fungi, this compound inhibits the activity of certain enzymes involved in growth and metabolism, leading to growth inhibition.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. In bacteria, this compound disrupts the cell membrane, leading to cell death. In plants, this compound inhibits the growth of weeds and fungi by inhibiting the activity of certain enzymes involved in growth and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole has several advantages for lab experiments, including its relatively simple synthesis method and its diverse range of potential applications. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity to humans and animals.
Direcciones Futuras
There are several future directions for the study of 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole. In medicine, further research is needed to determine the efficacy of this compound as an anticancer agent in vivo. In agriculture, further research is needed to determine the effectiveness of this compound as a herbicide and fungicide in field conditions. Additionally, further research is needed to explore the potential applications of this compound in materials science, particularly in the development of new organic semiconductors.
Métodos De Síntesis
5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole can be synthesized using various methods, including the reaction of 4-bromoacetophenone with methylthiourea in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with phenylhydrazine to yield this compound. Other methods involve the use of different starting materials and reagents, such as 4-bromobenzaldehyde and thiosemicarbazide.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an antimicrobial agent against various bacterial strains. In agriculture, this compound has been tested as a potential herbicide and fungicide due to its ability to inhibit the growth of weeds and fungi. Additionally, this compound has been studied for its potential use in materials science, particularly in the development of new organic semiconductors.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-2-methylsulfanyl-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c1-20-16-18-11-15(12-7-9-13(17)10-8-12)19(16)14-5-3-2-4-6-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSYIWZUJHXQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2624254.png)
![2,6-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2624255.png)

![3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2624257.png)
![N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2624260.png)


![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B2624267.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2624268.png)